![molecular formula C24H24N4O4 B2805127 N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1319133-51-1](/img/structure/B2805127.png)

N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

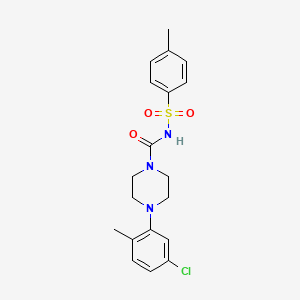

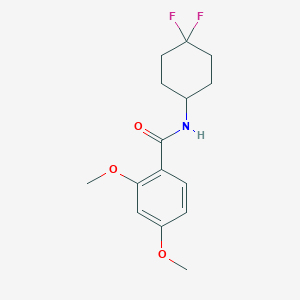

N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.

BenchChem offers high-quality N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening for Urokinase Receptor Inhibition

Virtual screening targeting the urokinase receptor (uPAR) identified compounds including (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine and N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide as potential inhibitors. Synthesized analogues demonstrated inhibition of breast cancer cell migration, adhesion, and angiogenesis, showing promise for cancer metastasis treatment. One compound showed a significant reduction in tumor volumes in animal models, indicating potential for future therapeutic development (Wang et al., 2011).

Structural Activity Relationships in Cannabinoid Receptor Antagonism

The study on pyrazole derivatives, specifically focusing on their interaction with cannabinoid receptors, highlighted the importance of specific structural features for potent antagonistic activity. Compounds with particular substituents at defined positions on the pyrazole ring demonstrated high affinity for the CB1 receptor. This research contributes to understanding how structural variations influence receptor binding and activity, offering insights for the design of more selective and potent cannabinoid receptor antagonists (Lan et al., 1999).

Glycine Transporter 1 Inhibition for CNS Disorders

Identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor represents a significant advancement in targeting CNS disorders. The compound exhibited favorable pharmacokinetics and increased cerebrospinal fluid glycine concentrations in rats, indicating potential for treating disorders related to NMDA receptor hypofunction (Yamamoto et al., 2016).

Potential PET Agents for Neuroinflammation Imaging

The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a PET imaging agent for IRAK4 enzyme in neuroinflammation offers a novel approach to studying neuroinflammatory conditions. The radiolabeling and pharmacokinetics of this compound suggest its utility in non-invasively assessing IRAK4 expression in vivo, which could enhance understanding and treatment strategies for neuroinflammatory diseases (Wang et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR; it is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC) and procaspase-1 .

Mode of Action

The compound has been shown to bind to NLRP3 and inhibit its activation . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release . Computational simulations suggest a mechanism of protein–ligand binding that might explain the activity of the compounds .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway. By inhibiting the activation of NLRP3, it prevents the downstream effects of this pathway, which include pyroptosis, a form of programmed cell death, and the release of the pro-inflammatory cytokine IL-1β .

Pharmacokinetics

The cells were incubated with the compound at a fixed concentration of 10 µM for 1 hour , suggesting that the compound is able to penetrate the cell membrane and exert its effects intracellularly.

Result of Action

The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release in stimulated human macrophages . This suggests that the compound could have potential anti-inflammatory effects, as both pyroptosis and IL-1β are involved in inflammatory responses.

Action Environment

The action of the compound can be influenced by the cellular environment. For example, the compound was tested in vitro on PMA-differentiated THP-1 cells stimulated with LPS/ATP The presence of these stimulants, which promote NLRP3 expression, could potentially influence the efficacy of the compound

properties

IUPAC Name |

N-[1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-15-4-2-3-5-18(15)19-13-20(27-26-19)24(30)28-10-8-17(9-11-28)25-23(29)16-6-7-21-22(12-16)32-14-31-21/h2-7,12-13,17H,8-11,14H2,1H3,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFAMCGPMWIELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2805056.png)

![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)

![3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)

![2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2805063.png)